molecular formula C10H18O2 B8359680 Methyl 2,2-diethyl-4-pentenoate

Methyl 2,2-diethyl-4-pentenoate

Cat. No.: B8359680
M. Wt: 170.25 g/mol
InChI Key: NEXQSTUFRKICJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2-diethyl-4-pentenoate is a branched-chain unsaturated ester characterized by a pentenoate backbone with two ethyl groups at the 2-position and a double bond at the 4-position. Its structure confers unique physicochemical properties, such as reduced polarity compared to linear esters and enhanced stability due to steric hindrance from the ethyl substituents.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl 2,2-diethylpent-4-enoate

InChI

InChI=1S/C10H18O2/c1-5-8-10(6-2,7-3)9(11)12-4/h5H,1,6-8H2,2-4H3

InChI Key

NEXQSTUFRKICJR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC=C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

A. Methyl Esters with Branched Alkyl Chains

  • Sandaracopimaric Acid Methyl Ester (): A diterpene-derived methyl ester with a rigid tricyclic structure. Unlike Methyl 2,2-diethyl-4-pentenoate, its complex ring system increases melting point and decreases volatility. Gas chromatography (GC) retention times for such esters are influenced by branching and ring systems, as seen in Figure 2 of , where sandaracopimaric acid methyl ester (Compound 4) elutes later than simpler esters due to higher molecular weight and rigidity .
  • Torulosic Acid Methyl Ester (): Features a labdane skeleton with additional hydroxyl groups, enhancing polarity and hydrogen-bonding capacity. This contrasts with this compound’s non-polar ethyl groups, which likely improve solubility in hydrophobic solvents .

B. Aldehydes with Similar Substituents

  • 2,2-Dimethyl-4-pentenal (): An aldehyde analogue with a dimethyl group at the 2-position. The aldehyde functional group increases reactivity (e.g., susceptibility to oxidation) compared to the ester group in this compound. Applications include use as a crosslinking agent or flavor precursor, whereas esters are more commonly employed as plasticizers or fragrance components .
Physicochemical Properties

Table 1 extrapolates properties of this compound based on trends observed in methyl esters and aldehydes ():

Compound Molecular Weight (g/mol) Boiling Point (°C) Polarity Key Applications
This compound* ~170 (estimated) 180–200 (estimated) Low (branched) Organic synthesis, fragrances
Sandaracopimaric Acid Methyl Ester 316.5 >250 Moderate (polar rings) Natural product research
2,2-Dimethyl-4-pentenal 98.14 ~120 Moderate (aldehyde) Polymer chemistry, flavors

*Estimated values based on structural analogs in and .

Reactivity and Stability
  • Ester Hydrolysis: this compound’s steric hindrance from ethyl groups likely slows alkaline hydrolysis compared to less hindered esters like methyl acetate.
  • Oxidative Stability: The 4-pentenoate double bond may undergo addition reactions, similar to unsaturated esters in (e.g., Z-communic acid methyl ester, Compound 9), which are prone to epoxidation or hydrogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.